molecular formula C7H14OS B11717283 (R)-(Methylsulfinyl)cyclohexane

(R)-(Methylsulfinyl)cyclohexane

Cat. No.: B11717283
M. Wt: 146.25 g/mol
InChI Key: ISJDYHYHRZQRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(Methylsulfinyl)cyclohexane: is a chiral sulfoxide compound with the molecular formula C7H14OS. It is characterized by the presence of a sulfinyl group (S=O) attached to a cyclohexane ring, with the methyl group in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(Methylsulfinyl)cyclohexane typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired chiral sulfoxide . The reaction is often carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to maintain the optical purity of the product.

Industrial Production Methods: In an industrial setting, the production of ®-(Methylsulfinyl)cyclohexane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity. The use of biocatalysts, such as specific enzymes, can also enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-(Methylsulfinyl)cyclohexane can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and sodium periodate (NaIO4).

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other functional groups. Reagents such as Grignard reagents (RMgX) are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, H2O2, KMnO4, NaIO4

    Reduction: LiAlH4, NaBH4

    Substitution: RMgX (Grignard reagents)

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Corresponding sulfide

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemistry: ®-(Methylsulfinyl)cyclohexane is used as a chiral building block in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of enantiomerically pure compounds .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfoxides. It serves as a model substrate to investigate the mechanisms of sulfoxide reductases and oxidases .

Medicine: The compound’s chiral nature makes it a potential intermediate in the synthesis of pharmaceuticals. It is used in the development of drugs that require specific enantiomeric forms for efficacy and safety .

Industry: ®-(Methylsulfinyl)cyclohexane is employed in the production of specialty chemicals and materials. Its unique properties are leveraged in the design of advanced materials with specific optical and electronic characteristics .

Comparison with Similar Compounds

Uniqueness: ®-(Methylsulfinyl)cyclohexane is unique due to its specific chiral configuration and the presence of a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable in applications requiring high optical purity and specific stereochemistry .

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

methylsulfinylcyclohexane

InChI

InChI=1S/C7H14OS/c1-9(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

ISJDYHYHRZQRKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.